

Application Notes & Protocols: Immunoprecipitation Assay for p53-MDM2 Interaction

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Compound of Interest

Compound Name: p53 and MDM2 proteins-
interaction-inhibitor
dihydrochloride

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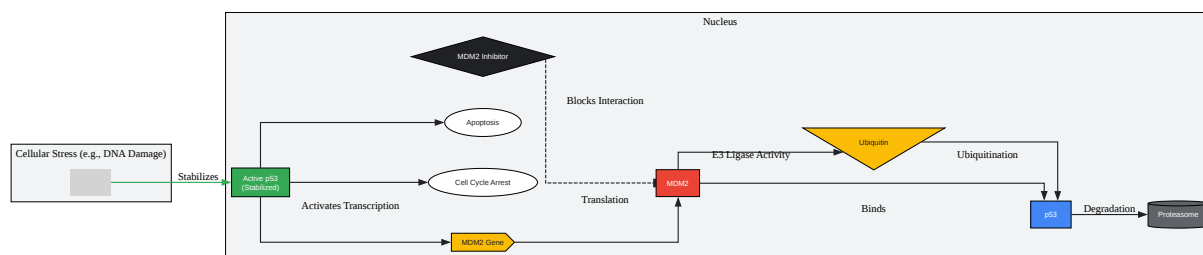
Introduction

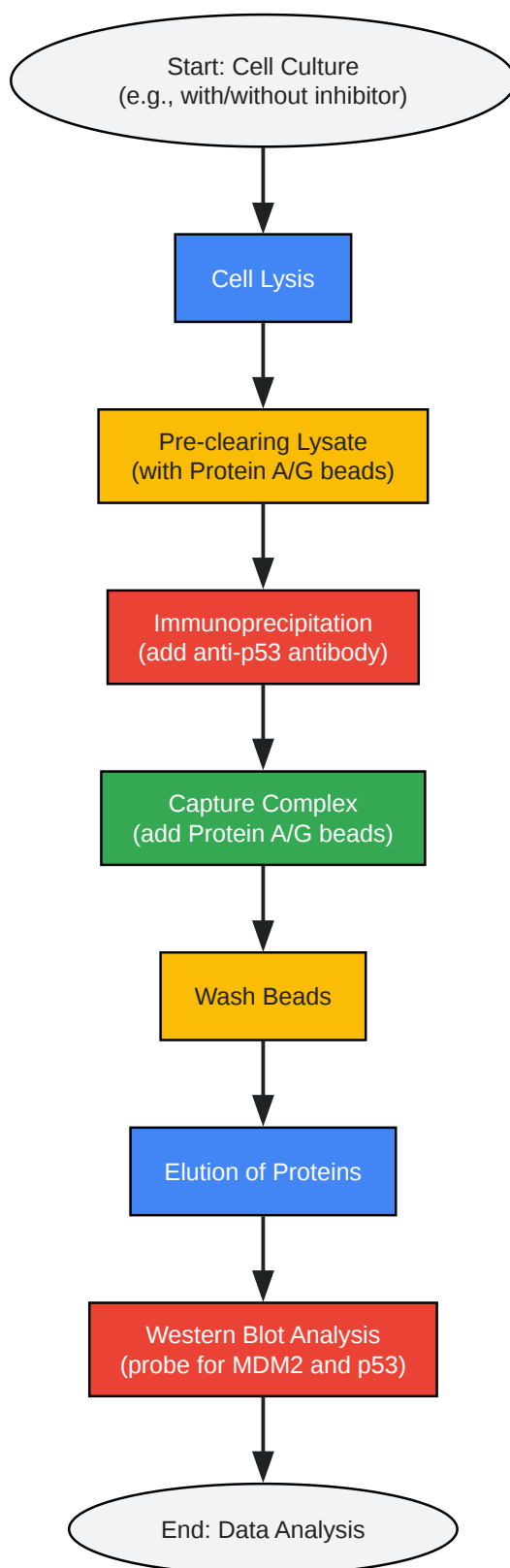
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1] In many cancers, this interaction is dysregulated, leading to the inactivation of p53 and promoting tumor growth.[2] Consequently, the p53-MDM2 interaction has emerged as a key therapeutic target for cancer drug development.[2][3] The immunoprecipitation (IP) assay is a fundamental technique used to study this protein-protein interaction, allowing for the isolation and subsequent detection of the p53-MDM2 complex from cell lysates.[1][4] This document provides detailed application notes and protocols for performing an immunoprecipitation assay to investigate the p53-MDM2 interaction, with a focus on its application in drug development.

Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1] Cellular stress, such as DNA damage, activates kinases like ATM and ATR,

which phosphorylate p53 and MDM2. These phosphorylation events can disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence.





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